1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇

描述

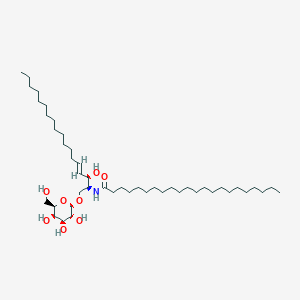

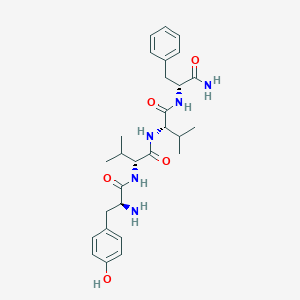

The molecule “1-(beta-D-galactosyl)-N-behenoylsphingosine” is a type of glycolipid. The beta-D-galactosyl group is a galactosyl group obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose .

Synthesis Analysis

The synthesis of such molecules often involves the use of enzymes known as beta-D-galactosidases. These enzymes can catalyze the transglycosylation reaction, transferring a galactosyl moiety from a donor molecule to an acceptor . In one study, four bifidobacterial beta-galactosidases were evaluated for their transgalactosylation activity in lactose-based slurry reactions .Chemical Reactions Analysis

Beta-D-galactosidases can catalyze the reaction of UDP-N-acetyl-D-glucosamine with substrates having a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue, leading to the formation of glycolipids and glycoproteins .科学研究应用

合成与性质

- 已经实现了精神素(d-赤藓鞘氨醇的β-半乳糖基衍生物)的光活化类似物的合成。这些类似物,包括一个类似于1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇的类似物,可用于在光活化和交联后识别精神素的分子靶标。这项研究有助于理解精神素诱导的细胞毒性的机制,特别是在克拉伯病中(Lankalapalli, Baksa, Liliom, & Bittman, 2010)。

糖基化研究

- 基因序列研究表明,在类人猿从猴子中分化后,类人猿的α-1,3-半乳糖基转移酶失活。这种酶合成半乳糖基表位,类似于1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇中的表位,突出了哺乳动物碳水化合物表达的进化变化(Galili & Swanson, 1991)。

酶识别研究

- 一项关于半乳糖基-萘基-亚胺和-胺衍生物的研究,其结构类似于1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇,探讨了它们对氨基酸的识别。这项研究对于理解凝集素-碳水化合物相互作用至关重要,这与涉及像1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇这样的碳水化合物的生物过程有关(Ahuja et al., 2007)。

生物活性评价

- 合成的α-半乳糖基神经酰胺和相关的糖脂,在结构上与1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇有关,已证明对小鼠脾细胞中细胞因子IFN-γ和IL-4的表达产生实质性影响。这表明了类似化合物潜在的免疫调节应用(Fan et al., 2005)。

糖脂合成研究

- 已经进行了半乳糖基植物鞘氨醇和半乳糖基神经酰胺的合成,它们与1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇有关,以更好地了解这些化合物在包括生物化学和制药在内的各个领域的化学性质和潜在应用(Pascher, 1974)。

半乳糖基转移催化

- 已经对β-糖苷酶(如与1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇相互作用的糖苷酶)催化的半乳糖基转移进行了研究,以了解它们的动力学和机制。此类研究有助于开发生物技术和医学中的应用(Petzelbauer, Splechtna, & Nidetzky, 2001)。

结构与功能研究

- 青霉菌β-半乳糖苷酶及其与半乳糖复合物的结构研究提供了对酶-底物相互作用的见解,这与理解1-(β-D-半乳糖基)-N-二十二酰基鞘氨醇等化合物在生物系统中的功能有关(Rojas et al., 2004)。

作用机制

Target of Action

The primary target of 1-(beta-D-galactosyl)-N-behenoylsphingosine is the beta-D-galactosyl group . This group is obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose and, by extension, of a lower oligosaccharide having galactose at the reducing end .

Mode of Action

1-(beta-D-galactosyl)-N-behenoylsphingosine interacts with its targets through the D-Galactosidase enzyme . This enzyme catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .

Biochemical Pathways

The action of 1-(beta-D-galactosyl)-N-behenoylsphingosine affects the galactosyl group pathways . The compound’s interaction with the beta-D-galactosyl group leads to changes in these pathways, impacting the function of beta-D-galactosyl groups .

Pharmacokinetics

The compound’s interaction with the beta-d-galactosyl group and the d-galactosidase enzyme suggests that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 1-(beta-D-galactosyl)-N-behenoylsphingosine’s action are primarily related to its interaction with the beta-D-galactosyl group and the D-Galactosidase enzyme . By interacting with these targets, the compound can affect the function of beta-D-galactosyl groups and influence various biochemical pathways .

Action Environment

The action, efficacy, and stability of 1-(beta-D-galactosyl)-N-behenoylsphingosine can be influenced by various environmental factors. For instance, the activity of the D-Galactosidase enzyme, a key target of the compound, can be affected by temperature . At refrigerated temperatures, the stable structure of the enzyme adjusts for the reduced kinetic energy . Therefore, temperature and other environmental conditions can significantly impact the action of 1-(beta-D-galactosyl)-N-behenoylsphingosine.

属性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGARKIIFOHVPF-YMBRMJIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H89NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(beta-D-galactosyl)-N-behenoylsphingosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

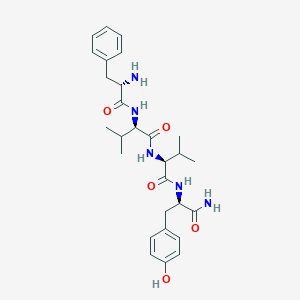

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

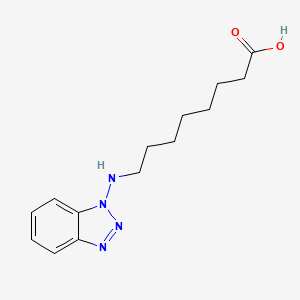

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

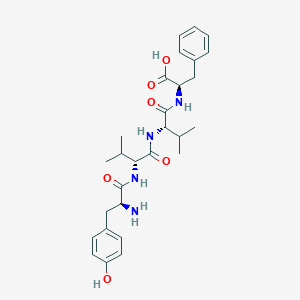

![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)